Aluminum fluoride hydrate

Description

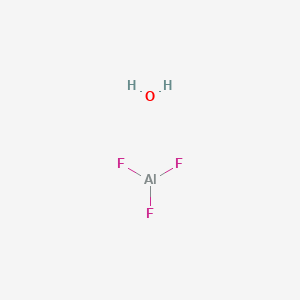

Structure

2D Structure

Properties

IUPAC Name |

trifluoroalumane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Al](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583428 | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.992 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0, 32287-65-3 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32287-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Aluminum Fluoride Hydrates

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is widely used to produce a variety of inorganic materials, including aluminum fluoride (B91410) hydrates, by promoting the dissolution and recrystallization of starting materials that are poorly soluble under ordinary conditions.

Temperature and Pressure Regimes in Hydrothermal Crystallization

The temperature and pressure within the hydrothermal reactor are critical parameters that govern the phase, crystallinity, and morphology of the resulting aluminum fluoride hydrate (B1144303). By carefully controlling these conditions, specific hydrated phases can be targeted.

Thermodynamic analysis indicates that various forms of alumina (B75360) hydrate, such as boehmite, diaspore, gibbsite, and bayerite, can be formed through hydrothermal reaction crystallization. mdpi.com Experimental studies have shown that at temperatures of 150 °C and 200 °C, boehmite (AlOOH) is a common product. mdpi.com For instance, in a reaction between ammonium (B1175870) aluminum sulfate (B86663) and ammonia (B1221849) water, an unstable intermediate, NH₄Al₃(SO₄)₂(OH)₆, forms initially and transforms into boehmite over time. mdpi.com The higher temperature of 200 °C was found to be more favorable for the formation of the ammonioalunite intermediate and resulted in products with better crystallinity. mdpi.com

In ammonothermal synthesis, which uses supercritical ammonia as the solvent, fluoridoaluminates have been synthesized under even more extreme conditions. Two new modifications of K₂AlF₅ were obtained at temperatures between 753 K and 773 K and pressures ranging from 220 to 224 MPa. mdpi.com These high-pressure, high-temperature environments facilitate the formation of complex fluoride structures. mdpi.com Hydrothermal methods are also employed to create hydrated Group 13 fluoride complexes, where reactions of MF₃·3H₂O (M = Al, Ga, In) with various ligands under hydrothermal conditions yield hydrated adducts. soton.ac.uk

Table 1: Hydrothermal Synthesis Conditions for Aluminum Hydrates and Fluoridoaluminates

| Starting Materials | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Source(s) |

|---|---|---|---|---|---|

| NH₄Al(SO₄)₂·12H₂O + NH₃·H₂O | 150 | Autogenous | 12-24 | Boehmite (AlOOH) | mdpi.com |

| NH₄Al(SO₄)₂·12H₂O + NH₃·H₂O | 200 | Autogenous | 1-12 | NH₄Al₃(SO₄)₂(OH)₆ → Boehmite (AlOOH) | mdpi.com |

| Al, Cr, NH₄F, KNH₂ in NH₃ | 500 | 220 | 24 | K₂AlF₅ (new modification) | mdpi.com |

| AlF₃, Ga, NH₄F, RbNH₂ in NH₃ | 450 | 152 | 72 | Rb₂KAlF₆ | mdpi.com |

Note: This table includes data for closely related aluminum hydrates and fluoridoaluminates to illustrate the range of conditions used in hydrothermal synthesis.

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis offers a rapid and energy-efficient alternative to conventional heating methods. The volumetric heating provided by microwaves leads to faster reaction kinetics and can result in the formation of unique material phases and morphologies.

A specific aluminum fluoride hydrate with cationic vacancies, formulated as Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄, has been successfully synthesized using a microwave hydrothermal process. acs.orgfigshare.com This compound possesses a cubic symmetry derived from the high-temperature α-AlF₃ structure, which is stabilized by water molecules coordinated to Al³⁺ cations. acs.orgfigshare.com The synthesis involves the rapid heating of precursor solutions in a microwave field, leading to the crystallization of the hydrate phase. This method represents the first instance of an aluminum vacancy compound in the chemistry of aluminum-based fluorides. figshare.com

Furthermore, coupling non-aqueous sol-gel methods with microwave-assisted techniques allows for the production of various aluminum fluoride materials by adjusting the treatment temperature. nih.gov

At a low temperature of 90°C, an X-ray amorphous alkoxy fluoride is obtained. nih.gov

At an intermediate temperature of 180°C, a multi-component material with a very high surface area (525 m²/g) is formed. nih.gov

At the highest temperature of 200°C, the metastable β-AlF₃ form is produced, also with a large surface area (125 m²/g). nih.gov

This demonstrates the versatility of microwave-assisted synthesis in tuning the final product's properties, from amorphous to highly crystalline materials with significant surface areas. nih.gov

Precipitation and Crystallization from Aqueous Solutions

Precipitation is a common and scalable method for producing aluminum fluoride hydrates. It involves the formation of a solid product from a solution by altering its chemical or physical conditions, such as pH, temperature, or concentration, to exceed the solubility limit of the desired compound.

Controlled Precipitation from Supersaturated Solutions

The generation of a supersaturated solution is a prerequisite for precipitation and crystallization. In the context of aluminum fluoride hydrates, supersaturation can be achieved by reacting precursors like alumina hydrate and fluosilicic acid. google.com This reaction produces a supersaturated aluminum fluoride solution, often around 9% concentration, from which aluminum fluoride trihydrate (AlF₃·3H₂O) crystals can be recovered. google.com The resulting supersaturated solution is relatively stable, which allows for the separation of byproducts, such as silica (B1680970), before the onset of AlF₃·3H₂O precipitation. mdpi.com

The rate of crystallization and the size of the resulting particles can be controlled by the addition of seed crystals to the supersaturated solution. justia.com One patented method specifies adding AlF₃·3H₂O seed crystals to a supersaturated solution to promote the growth of large particles, which are then separated, dried, and dehydrated. justia.com The degree of supersaturation can also be controlled by physical means, such as water evaporation, which promotes crystal growth over nucleation. uq.edu.au A study found that at 25°C, the nucleation threshold was reached at a pH of 4.3 ± 0.2, which corresponded to a dimensionless relative supersaturation of 23 ± 2. uq.edu.au

Influence of pH and Solution Composition on Precipitation

The pH of the aqueous solution is a dominant factor influencing the precipitation of aluminum fluoride hydrates and their purity. The speciation of aluminum in water is highly pH-dependent; the Al(H₂O)₆³⁺ ion is the predominant species at a pH below 5.5. mdpi.com The precipitation of aluminum hydroxide (B78521) (Al(OH)₃) typically occurs at a pH of 7.7, but this value is shifted in the presence of fluoride ions. mdpi.com

Research has shown that the selective precipitation of an aluminum hydroxyfluoride hydrate product can be achieved in a pH range of 4.5 to 5.5 by neutralizing the solution with sodium hydroxide (NaOH). sci-hub.stresearchgate.net Operating outside this optimal pH range can lead to the co-precipitation of impurities. Higher pH values may cause the formation of hydrolyzed sodium fluoroaluminates. sci-hub.stresearchgate.net

The composition of the solution, particularly the molar ratio of fluoride to aluminum (F:Al), is also critical.

A high F:Al ratio can favor the co-precipitation of cryolite (B1665278) (Na₃AlF₆), especially when NaOH is used for pH adjustment due to the increased sodium concentration. uq.edu.au

A low F:Al ratio can lead to the co-precipitation of gibbsite (Al(OH)₃) because of the excess aluminum in the solution. uq.edu.au An optimal F:Al molar ratio has been identified as 2.0 ± 0.2 to minimize these impurities. uq.edu.au The choice of neutralizing agent also plays a role; using hydrated dolomite (B100054) instead of NaOH has been shown to enhance fluoride removal at a pH of 8, attributed to additional removal mechanisms like adsorption onto layered double hydroxide (LDH) structures. nii.ac.jp

Table 2: Influence of pH and F:Al Ratio on this compound Precipitation

| pH Range | F:Al Molar Ratio | Observation | Source(s) |

|---|---|---|---|

| 4.5 - 5.5 | Not specified | Selective precipitation of aluminum hydroxyfluoride hydrate | sci-hub.stresearchgate.net |

| > 5.5 | Not specified | Co-precipitation of hydrolyzed sodium fluoroaluminates | sci-hub.st |

| Not specified | High | Favors cryolite (Na₃AlF₆) co-precipitation | uq.edu.au |

| Not specified | Low | Favors gibbsite (Al(OH)₃) co-precipitation | uq.edu.au |

| Not specified | 2.0 ± 0.2 | Optimum ratio to minimize impurities | uq.edu.au |

| ≤ 5 | 1.61 (in leachate) | Selective precipitation of aluminum fluoride hydroxy hydrate (AFHH) | nih.gov |

Utilization of Waste Cryolite as a Precursor

Industrial waste, such as waste cryolite from aluminum smelting, serves as a viable secondary source for synthesizing aluminum fluoride hydrates, offering a pathway for fluorine recovery and waste valorization. nih.gov A novel two-step method has been developed to efficiently synthesize aluminum fluoride hydroxy hydrate (AFHH) from this waste material. nih.gov

The process involves:

Leaching: The waste cryolite is leached with an aluminum nitrate (B79036) (Al(NO₃)₃) solution. Optimal conditions for this step were found to be a liquid-to-solid ratio of 20 ml/g, a temperature of 70°C, and a duration of 4 hours. These conditions resulted in high extraction efficiencies for fluorine (85.6%) and lithium (83.6%). nih.gov

Precipitation: The resulting leachate is then subjected to alkalization with NaOH. By controlling the pH to be less than or equal to 5 at a lower temperature, AFHH is selectively precipitated, while other valuable elements like lithium remain in the filtrate for potential future recovery. nih.gov

This method not only recycles fluorine from a hazardous waste stream but also produces a valuable chemical product, demonstrating a circular economy approach in the aluminum industry. nih.gov

Ionothermal Synthesis in Ionic Liquids

Ionothermal synthesis is a method that utilizes ionic liquids (ILs) as both the solvent and, in some cases, a template or reactant. rsc.orgresearchgate.net This technique offers a unique reaction environment compared to traditional hydrothermal methods due to the distinct properties of ILs, such as their low vapor pressure, high thermal stability, and tunable nature. researchgate.netscispace.com

In the context of aluminum fluoride hydrates, ionothermal synthesis has been successfully employed to create specific, and previously elusive, crystalline forms. A notable achievement is the synthesis of aluminum fluoride hexahydrate (AlF₃·6H₂O). researchgate.net This was accomplished through the reaction of aluminum isopropoxide in the ionic liquid n-hexyl-pyridinium tetrafluoroborate (B81430). In this process, the ionic liquid serves a dual function: it acts as the fluoride source and as the reaction medium. researchgate.net The use of an ionic liquid is critical as it controls the water activity within the reaction system, which is a key parameter in isolating the hexahydrate form. researchgate.net

The synthesis of nanomaterials, such as europium(III) fluoride nanoparticles, has also been demonstrated using ionic liquids. acs.org Microwave-assisted methods in tetrafluoroborate ionic liquids can yield oxygen-free, hexagonal EuF₃ nanoparticles. acs.org This highlights the role of ILs as not only solvents and fluoride sources but also as absorbers of microwave radiation, facilitating rapid and controlled nanoparticle formation. scispace.com

Thermal Decomposition and Hydrolysis of Precursors

The controlled thermal decomposition of specific precursor compounds is a common and effective route for synthesizing aluminum fluoride and its hydrates. This method relies on carefully managing temperature to induce specific chemical transformations.

Anhydrous aluminum fluoride (AlF₃) can be effectively produced through the thermal decomposition of ammonium hexafluoroaluminate ((NH₄)₃AlF₆). wikipedia.orgysxbcn.comqsstudy.com This process involves a multi-step decomposition reaction. Studies using Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) have elucidated the specific stages of this transformation. ysxbcn.comresearchgate.net

The decomposition proceeds through three main steps, with the formation of distinct intermediate solid products. ysxbcn.comresearchgate.net The initial decomposition of (NH₄)₃AlF₆ yields NH₄AlF₄. The final product of the decomposition is high-purity AlF₃. ysxbcn.comresearchgate.net Research has shown that heating (NH₄)₃AlF₆ at 400 °C for 3 hours is sufficient to obtain pure AlF₃. ysxbcn.comresearchgate.net

The table below summarizes the key reaction stages and corresponding temperatures as identified in thermal analysis studies.

| Decomposition Step | Solid Product | Reaction Temperature (°C) |

| 1 | NH₄AlF₄ | 194.9 |

| 2 | AlF₃(NH₄F)₀.₆₉ | 222.5 |

| 3 | AlF₃ | 258.4 |

| Data sourced from thermal analysis studies. ysxbcn.comresearchgate.net |

Thermodynamic data, including enthalpy and entropy changes for each decomposition reaction, have been calculated to provide a deeper understanding of the process. ysxbcn.com

The control of water activity is a critical factor in the synthesis of specific aluminum fluoride hydrates. Different hydrates, such as the monohydrate, trihydrate, hexahydrate, and nonahydrate, exist, and their formation is highly dependent on the water content in the reaction environment. wikipedia.orgqsstudy.com

The ionothermal synthesis of AlF₃·6H₂O provides a clear example of this principle. researchgate.net In this method, the ionic liquid medium precisely controls the availability of water, allowing for the crystallization of the hexahydrate, a form that was previously difficult to isolate. The ionic liquid effectively manages the hydration sphere of the aluminum cation, leading to the formation of the [Al(H₂O)₆]³⁺ complex, which then crystallizes with fluoride anions. researchgate.net

Furthermore, in the synthesis of an this compound with cationic vacancies (Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄), the presence of water molecules stabilized as ligands around Al³⁺ cations is fundamental to the creation of the unique cubic structure. acs.org The control of water content during synthesis and subsequent thermal treatment is essential to maintaining the structural integrity and the resulting acidic properties of the material. acs.org When preparing AlF₃ from hydrates, care must be taken to avoid the formation of alumina, which can occur due to hydrolysis if heated improperly. ysxbcn.com

Reaction Kinetics in this compound Formation

Understanding the reaction kinetics is essential for optimizing the industrial production of aluminum fluoride. Kinetic studies provide insights into reaction rates, mechanisms, and the factors that control the process.

One key industrial process is the reaction of fluosilicic acid with aluminum hydroxide to produce aluminum fluoride. icm.edu.plits.ac.id The kinetics of this heterogeneous liquid-solid reaction have been described using the uncreated-core model. icm.edu.plresearchgate.net This model suggests that the reaction is controlled by a combination of internal diffusion and the interfacial reaction. icm.edu.pl

The process involves several steps:

Diffusion of fluosilicic acid to the surface of the aluminum hydroxide particles. icm.edu.pl

Diffusion through the silica product layer that forms on the particle surface. icm.edu.pl

Reaction at the surface of the unreacted aluminum hydroxide core. icm.edu.pl

Diffusion of the aluminum fluoride product back into the solution. icm.edu.pl

Kinetic analysis of this reaction has determined the apparent reaction order to be n=1, with an apparent activation energy (Ea) of 30.86 kJ/mol. icm.edu.plresearchgate.net

The table below summarizes the kinetic parameters for the formation of aluminum fluoride from fluosilicic acid and aluminum hydroxide.

| Kinetic Parameter | Value | Controlling Model |

| Apparent Reaction Order (n) | 1 | Uncreated-core model |

| Apparent Activation Energy (Ea) | 30.86 kJ/mol | Internal Diffusion & Interfacial Reaction |

| Data sourced from kinetic studies. icm.edu.plresearchgate.net |

The crystallization kinetics of aluminum fluoride trihydrate have also been investigated, providing crucial data on nucleation and crystal growth rates under different conditions, such as pH control and water evaporation. its.ac.iduq.edu.au

Advanced Structural Characterization and Crystallography of Aluminum Fluoride Hydrates

X-ray Diffraction Analysis

X-ray diffraction (XRD) serves as a fundamental tool for the structural analysis of crystalline materials, including the various hydrated forms of aluminum fluoride (B91410).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction offers the most definitive method for determining the atomic arrangement within a crystal lattice. For instance, the structure of a specific aluminum fluoride hexahydrate (AlF₃·6H₂O) was determined using this technique. researchgate.net This analysis revealed that the compound features hexaaqua aluminum(III) cations, [Al(H₂O)₆]³⁺, and isolated fluoride anions, F⁻. researchgate.net The development of single-crystal X-ray diffraction has been crucial in characterizing the complex coordination environments and atomic arrangements in aluminum oxyfluoride phases as well.

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is an essential technique for identifying the specific crystalline phases present in a sample of aluminum fluoride hydrate (B1144303). ijcce.ac.ir Different hydrates and polymorphs of aluminum fluoride, such as the alpha and beta forms of the trihydrate, can be distinguished based on their unique diffraction patterns. ijcce.ac.ir PXRD is routinely used to confirm the phase purity of synthesized aluminum fluoride hydrates. researchgate.net The technique is sensitive to the presence of different crystalline phases, although it may not detect amorphous or very poorly crystalline materials. xray.cz

A study on the crystallization of aluminum fluoride from aqueous solutions utilized PXRD to identify the resulting crystal structures, confirming the formation of aluminum fluoride trihydrate. ijcce.ac.ir Furthermore, PXRD data can be used in Rietveld refinement to derive detailed structural information, such as in the case of an aluminum fluoride hydrate with cationic vacancies, which was found to have a structure derived from the ReO₃ type. acs.org

Unit-Cell Parameter Determination and Crystal System Assignment

The analysis of diffraction data allows for the precise determination of the unit-cell parameters (the dimensions of the basic repeating unit of the crystal) and the assignment of the crystal system. For example, a newly synthesized aluminum fluoride hexahydrate (AlF₃·6H₂O) was found to crystallize in the cubic crystal system with a lattice parameter a = 893.1(2) pm. researchgate.net Another example is β-AlF₃, which, despite having a pseudo-hexagonal crystal habit, was determined to have an orthorhombic symmetry with unit-cell parameters a = 6.931(3) Å, b = 12.002(6) Å, and c = 7.134(2) Å. researchgate.net The alpha phase of aluminum fluoride trihydrate (α-AlF₃·3H₂O) is also a subject of study using powder diffraction for lattice constant determination. govinfo.gov

Table 1: Crystallographic Data for Select Aluminum Fluoride Hydrates

| Compound | Crystal System | Space Group | Unit-Cell Parameters |

| AlF₃·6H₂O | Cubic | Fm-3m | a = 893.1(2) pm researchgate.net |

| β-AlF₃ | Orthorhombic | Cmcm | a = 6.931(3) Å, b = 12.002(6) Å, c = 7.134(2) Å researchgate.net |

| AlF₂(OH)·xH₂O | Hexagonal | P6₃/m | a = 6.985(3) Å, c = 7.141(4) Å geoscienceworld.orgrruff.info |

This table presents a selection of aluminum fluoride hydrates and their determined crystallographic parameters from X-ray diffraction studies.

Spectroscopic Investigations

Spectroscopic techniques provide complementary information to XRD by probing the local chemical environments and vibrational modes within the crystal structure.

Infrared (IR) Spectroscopy for Hydroxyl and Water Vibrations

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of hydroxyl (OH) groups and water molecules, making it an invaluable tool for characterizing hydrated compounds. The IR spectrum of aluminum fluoride hexahydrate has been used for its characterization. researchgate.net In a study of the mineral fluellite, Al₂(PO₄)F₂(OH)·7H₂O, IR and Raman spectroscopy were used to assign bands to the stretching and bending vibrations of water molecules and hydroxyl ions. psu.edu The positions of the OH stretching bands can provide information about the strength of hydrogen bonding within the crystal lattice. psu.edu For example, in fluellite, bands observed in the IR spectrum were attributed to the stretching vibrations of hydrogen-bonded water molecules. psu.edu Similarly, the hydrogen bonding network in an this compound with cationic vacancies was characterized using FTIR spectroscopy, which detected a specific complex related to shifts in the symmetric and asymmetric OH stretching vibrations. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁷Al, ¹⁹F, ¹H MAS NMR) for Coordination Environments and Vacancies

Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local coordination environments of specific nuclei.

²⁷Al MAS NMR: This technique provides information about the coordination number and geometry of aluminum atoms. For instance, ²⁷Al MAS NMR can distinguish between tetrahedrally (AlT), pentahedrally (AlP), and octahedrally (AlO) coordinated aluminum species. pnnl.gov In a study of an this compound with cationic vacancies, high-field ²⁷Al NMR spectroscopy was used to identify and quantify different aluminum species, including AlF₆ and AlF₆₋ₓ(H₂O)ₓ (where x = 1, 2, 3). acs.org These NMR investigations can reveal the stepwise fluorination of aluminum precursors during synthesis. semanticscholar.org

¹⁹F MAS NMR: This is used to probe the environment of fluorine atoms. In the aforementioned study of the hydrate with cationic vacancies, ¹⁹F NMR provided evidence that the vacancies are surrounded not only by water molecules but also by a small number of fluoride ions. acs.org Different fluorine sites can be identified based on their chemical shifts, which can be correlated with the nature of the neighboring atoms. researchgate.net

¹H MAS NMR: This technique is used to study the hydrogen atoms, primarily in water molecules and hydroxyl groups. In the context of the this compound with cationic vacancies, ¹H NMR spectroscopy was used to characterize the hydrogen bonding network that forms in the vicinity of these vacancies. acs.org

Microscopic and Morphological Characterization

The microscopic and morphological characteristics of aluminum fluoride hydrates are crucial for understanding their crystallization behavior and properties. Techniques such as Scanning Electron Microscopy (SEM) provide detailed insights into the crystal shape, size, and surface topography.

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the crystal morphology and size of aluminum fluoride hydrates. uq.edu.auijcce.ac.ir SEM images reveal the surface topography and shape of the crystals, providing valuable information about their growth patterns. uq.edu.au For instance, SEM has been used to observe the tetragonal shape of aluminum fluoride trihydrate crystals. researchgate.net It allows for the measurement of crystal dimensions, such as length and width, which can be used to determine growth rates in different crystallographic directions. ijcce.ac.irresearchgate.net Studies have shown that aluminum fluoride trihydrate crystals can grow into elongated forms, with their length reaching 8-10 µm while their width is only 1.5-2 µm. ijcce.ac.ir The technique is also effective in identifying the aggregation of crystals, a phenomenon that can occur during the drying process. uq.edu.auresearchgate.net

The synthesis conditions play a significant role in determining the crystal habit of aluminum fluoride hydrates. Crystal habit refers to the characteristic external shape of a crystal. Variations in factors such as temperature, pH, and the presence of seeding crystals can influence the final morphology of the product.

For example, the crystallization of aluminum fluoride trihydrate is a slow process, and its rate increases with both temperature and the amount of seed crystals added. google.com Crystallization temperatures between 65 and 80°C have been found to produce a good yield of product with a suitable particle size. google.com The use of seed crystals with a wide particle size distribution is also preferred. google.com

In the case of aluminum hydroxyfluoride hydrate (AlF₂OH·H₂O), the crystal morphology starts from a flat, cubic-like shape and exhibits faster growth in the vertical direction compared to the horizontal direction. uq.edu.au The pH of the crystallizing solution is a critical parameter, with solutions becoming saturated at a pH of approximately 3.0 ± 0.3 and remaining metastable until a nucleation threshold is reached at a pH of 5.0 ± 0.3. uq.edu.au Water evaporation has been observed to promote crystal growth over nucleation, leading to crystals with a more developed morphology. uq.edu.au

The hydrothermal synthesis method using a trifluoroacetic acid (CF₃COOH) aqueous solution has been employed to produce mixed metal fluoride hydrates of the type M²⁺AlF₅(H₂O)₇ (where M²⁺ = Fe²⁺, Co²⁺, or Ni²⁺). mdpi.com The crystal structures of these compounds were found to exhibit polymorphisms, changing with variations in temperature. mdpi.com This highlights the sensitivity of the final crystal structure to the thermal conditions during synthesis.

Investigation of Cationic Vacancies and Substituted Structures

The crystal structure of aluminum fluoride hydrates can exhibit interesting features such as cationic vacancies and the substitution of fluoride ions with hydroxyl groups. These structural variations have a profound impact on the material's properties.

A notable example of a compound with aluminum vacancies is an this compound synthesized via a microwave hydrothermal process. acs.orgfigshare.com This compound possesses a cubic symmetry derived from the ReO₃ type structure. acs.orgfigshare.com The presence of water molecules acting as ligands around the Al³⁺ cations induces the formation of cationic vacancies. acs.orgfigshare.com Rietveld refinement of the crystal structure led to the chemical formula Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄, where '◻' represents an aluminum vacancy. acs.orgfigshare.com This was the first reported instance of an aluminum vacancy compound within the family of aluminum-based fluorides. acs.orgfigshare.com

Advanced spectroscopic techniques have been instrumental in characterizing these vacancies. High-field ²⁷Al NMR spectroscopy identified and quantified various aluminum environments, including AlF₆ and AlF₆₋ₓ(H₂O)ₓ (where x = 1, 2, 3). acs.orgfigshare.com The data indicated that the vacancies are primarily surrounded by water molecules, with a smaller number of fluoride ions also in the vicinity, a finding supported by ¹⁹F NMR. acs.orgfigshare.com Furthermore, FTIR and ¹H NMR spectroscopy characterized the hydrogen bonding network near the cationic vacancies. acs.orgfigshare.com

The substitution of hydroxyl (OH⁻) groups for fluoride (F⁻) ions is a common phenomenon in hydrated aluminum fluorides, leading to the formation of aluminum hydroxyfluoride hydrates. The extent of this substitution can vary depending on the synthesis conditions.

For instance, a ralstonite-like mineral with the general formula Al₂F₆₋y(OH)y·nH₂O has been synthesized, where the composition can vary. rruff.info The substitution of (OH) for F can be limited, as indicated by electron microprobe analyses. rruff.info Infrared spectroscopy is a key technique to confirm the presence of structural (OH) groups, with characteristic absorption bands observed in the IR spectrum. rruff.info

The thermal stability of these substituted compounds is also of interest. For example, one form of aluminum hydroxyfluoride hydrate (AHF) is stable up to about 570°C at 2 kbar, above which it decomposes. rruff.info The compositional range due to (OH) for F substitution can also change with temperature. rruff.info In some cases, the composition AlF₁.₅(OH)₁.₅·(H₂O)₀.₃₇₅ has been reported for an aluminum hydroxide (B78521) fluoride hydrate. researchgate.net

The speciation of aluminum in aqueous solutions is highly dependent on pH. At a pH below 5.5, Al³⁺ exists as the hexahydrate Al(H₂O)₆³⁺. mdpi.com The presence of fluoride can lead to the formation of various aluminum-fluoride complexes. mdpi.com

Thermal Decomposition and Phase Transformation Research of Aluminum Fluoride Hydrates

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to investigate the thermal decomposition of aluminum fluoride (B91410) hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing endothermic and exothermic events.

Studies on aluminum fluoride trihydrate (AlF₃·3H₂O) consistently show a multi-stage decomposition process. lookchem.comtandfonline.com A typical TGA curve for AlF₃·3H₂O reveals distinct mass loss steps corresponding to the removal of water molecules. lookchem.comtandfonline.com The thermal decomposition process is generally recognized to involve at least two primary stages of dehydration followed by hydrolysis at higher temperatures. tandfonline.comtandfonline.comresearchgate.net

One investigation identified a three-stage mass loss process from the TGA curve for AlF₃·3H₂O. lookchem.com

Stage I: Occurring between 108°C and 277°C, this stage shows a mass loss of approximately 32.69%, which aligns well with the theoretical value of 32.61% for the removal of 2.5 water molecules. lookchem.com

Stage II: In the temperature range of 277°C to 550°C, a further mass loss of about 6.96% is observed, corresponding to the loss of the remaining 0.5 molecules of water to form anhydrous aluminum fluoride. lookchem.com

Stage III: Beginning above 380°C, a hydrolytic reaction of the formed AlF₃ with water vapor occurs. lookchem.com

DTA curves complement the TGA data by showing endothermic peaks that correspond to the energy absorbed during the dehydration steps. For example, an endothermic peak at 180°C is associated with the removal of chemically bound water. researchgate.net Another study observed an endothermic peak at 137°C (corresponding to a DTG peak at 141°C) for the removal of chemically bound water and the formation of AlF₃. researchgate.netresearchgate.net

| Decomposition Stage | Temperature Range (°C) | Process | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Reference |

|---|---|---|---|---|---|

| Stage I | 108 - 277 | AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O | 32.69 | 32.61 | lookchem.com |

| Stage II | 277 - 550 | AlF₃·0.5H₂O → AlF₃ + 0.5H₂O | 6.96 | 6.52 | lookchem.com |

| Stage III (Hydrolysis) | > 380 | 2AlF₃ + 3H₂O → Al₂O₃ + 6HF | - | - | lookchem.com |

Dehydration Mechanisms and Pathways

The dehydration of aluminum fluoride hydrate (B1144303) is not a simple, single-step event but a complex process involving multiple stages and the formation of intermediate compounds. tandfonline.comrsc.org

AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O lookchem.com

AlF₃·0.5H₂O → AlF₃ + 0.5H₂O lookchem.com

The first reaction, the conversion of the trihydrate to a hemihydrate, occurs at lower temperatures, while the final dehydration to anhydrous AlF₃ requires significantly more thermal energy. lookchem.com This multi-stage pathway is a critical consideration in the industrial production of anhydrous AlF₃, as controlling the heating rate and temperature at each stage can influence the purity of the final product. lookchem.comgoogle.com

During the thermal decomposition of aluminum fluoride trihydrate (AlF₃·3H₂O), the formation of lower hydrates is a key mechanistic step. tandfonline.comrsc.org The most commonly cited intermediate is aluminum fluoride hemihydrate (AlF₃·0.5H₂O). lookchem.comresearchgate.netgoogle.com This semi-hydrate is formed after the initial, rapid loss of 2.5 water molecules from the trihydrate structure. lookchem.com

The existence of this intermediate is well-supported by TGA data, which shows a distinct plateau corresponding to the stable mass of AlF₃·0.5H₂O before further decomposition occurs at higher temperatures. lookchem.com Some processes for producing high-purity anhydrous AlF₃ even involve a deliberate two-stage process where the trihydrate is first converted to the semi-hydrate in one step, followed by a second, higher-temperature calcination to achieve complete dehydration. google.com Besides the hemihydrate, other hydrated forms like the monohydrate (AlF₃·H₂O) are also known, which can be formed under specific conditions, such as during hydrothermal decomposition in aqueous suspension. researchgate.netwikipedia.org

Hydrolysis Reactions During Thermal Treatment

A significant challenge during the thermal dehydration of aluminum fluoride hydrate is the concurrent hydrolysis reaction, which becomes more pronounced at elevated temperatures. researchgate.netgoogle.com The water vapor released during dehydration can react with the newly formed anhydrous aluminum fluoride to produce aluminum oxide (Al₂O₃) and hydrogen fluoride (HF). lookchem.comtandfonline.comgoogle.com

The primary hydrolysis reaction is: 2AlF₃ + 3H₂O(g) → Al₂O₃ + 6HF(g) lookchem.comgoogle.com

This reaction is detrimental to the production of high-purity anhydrous AlF₃ for several reasons. tandfonline.com It reduces the yield of the desired product and introduces alumina (B75360) as an impurity, which can negatively affect the aluminum electrolysis process. tandfonline.comgoogle.com TGA studies show that this hydrolytic reaction typically begins at temperatures above 380°C and can become more intense at higher temperatures. lookchem.comresearchgate.net The formation of aluminum hydroxyfluoride (Al₂F₃(OH)₃) has also been reported as a potential side reaction during dehydration. researchgate.net To mitigate hydrolysis, industrial processes often employ rapid heating or specific reactor designs, like fluidized beds, to quickly remove the water vapor from the reaction environment. google.com

Phase Transitions and Stability Relations

The system involving aluminum fluoride and water exhibits several hydrated phases, each with its own range of thermal stability. researchgate.netwikipedia.org Understanding these phase transitions is crucial for controlling the synthesis and decomposition processes. Known hydrates of aluminum fluoride include the monohydrate (AlF₃·H₂O), trihydrate (AlF₃·3H₂O), hexahydrate (AlF₃·6H₂O), and nonahydrate (AlF₃·9H₂O). wikipedia.org

Upon heating, aluminum fluoride trihydrate (α-AlF₃·3H₂O) undergoes phase transformations. tandfonline.comrsc.org It first loses its water of crystallization to form intermediate hydrates before ultimately converting to an anhydrous form. lookchem.comtandfonline.com For instance, the trihydrate can be converted to porous β-AlF₃ nanorods through moderate thermal treatment at 500°C. rsc.org The anhydrous AlF₃ itself can exist in different polymorphs, such as α-AlF₃ and β-AlF₃, with different crystal structures and stabilities. rruff.infogeoscienceworld.org

The thermal stability of aluminum fluoride hydrates dictates the temperature at which they decompose. Research has provided insights into the stability ranges of these compounds.

Aluminum Fluoride Trihydrate (AlF₃·3H₂O): This is the common starting material. Its decomposition begins at relatively low temperatures, with significant water loss observed starting around 108°C. lookchem.comresearchgate.net It is generally unstable at temperatures above 277°C, by which point it has largely converted to the hemihydrate. lookchem.com

Aluminum Fluoride Hemihydrate (AlF₃·0.5H₂O): This intermediate phase exhibits a window of stability between the decomposition of the trihydrate and its own final dehydration. It is stable within the approximate temperature range of 277°C to 550°C, above which it decomposes to anhydrous AlF₃. lookchem.comresearchgate.net

Aluminum Hydroxy-Fluoride Hydrate (Ralstonite-like phases): Studies on the more complex AlF₃–Al₂O₃–H₂O–HF system show that ralstonite-like phases, with formulas such as Al₂F₆–y(OH)y•nH₂O, have maximum thermal stabilities around 575°C. rruff.info Another phase, AlF₂(OH), is stable to about 625°C. rruff.info These hydroxy-fluoride phases highlight the complex interplay between dehydration and hydrolysis.

| Hydrate Phase | Approximate Thermal Stability Range (°C) | Decomposition Product(s) | Reference |

|---|---|---|---|

| AlF₃·3H₂O | Stable below ~108 | AlF₃·0.5H₂O | lookchem.comresearchgate.net |

| AlF₃·0.5H₂O | ~277 - 550 | Anhydrous AlF₃ | lookchem.comresearchgate.net |

| Al₂F₆–y(OH)y•nH₂O | Up to ~575 | AlF₂(OH) or Corundum | rruff.info |

| AlF₂(OH) | Up to ~625 | AlF₃–x(OH)x + Corundum | rruff.info |

Conversion to Anhydrous Aluminum Fluoride

The production of anhydrous aluminum fluoride (AlF₃) from its hydrated forms is a critical industrial process, primarily for its use in aluminum smelting. The thermal decomposition of aluminum fluoride hydrates, most commonly aluminum fluoride trihydrate (AlF₃·3H₂O), is a multi-stage process designed to remove water of crystallization while minimizing hydrolysis reactions that can lead to the formation of aluminum oxide impurities.

Research has identified distinct stages in the thermal dehydration of AlF₃·3H₂O. The process typically begins with the removal of the majority of water molecules at lower temperatures, followed by the removal of the final water molecule at higher temperatures to yield the anhydrous salt.

A common pathway for the thermal decomposition of aluminum fluoride trihydrate involves a two-step dehydration process. google.com The initial step is the conversion of the trihydrate to the hemihydrate (AlF₃·0.5H₂O). This is followed by a second stage where the hemihydrate is heated further to produce anhydrous aluminum fluoride. google.com

Detailed thermogravimetric (TG) and differential thermogravimetric (DTG) analyses have elucidated the specific temperature ranges for these transformations. The decomposition from AlF₃·3H₂O to AlF₃·0.5H₂O, involving the loss of 2.5 water molecules, occurs between 108°C and 277°C. lookchem.comresearchgate.net The subsequent dehydration to anhydrous AlF₃ takes place in the temperature range of 277°C to 550°C. lookchem.comresearchgate.net In some industrial processes, after the formation of aluminum fluoride hemihydrate, it is calcined at temperatures between 500°C and 600°C to ensure complete removal of water. google.com

It is crucial to control the heating process, as rapid heating can lead to undesirable side reactions. One of the main challenges during the dehydration of this compound is the competing hydrolysis reaction, where the water vapor released can react with aluminum fluoride to form aluminum oxide (Al₂O₃) and hydrogen fluoride (HF). google.com To suppress this hydrolysis, some methods propose mixing the this compound with ammonium (B1175870) acid fluoride; the decomposition of the latter releases hydrogen fluoride, which inhibits the hydrolysis of aluminum fluoride. ysxbcn.com

In-situ X-ray diffraction studies have confirmed the direct transformation of the AlF₃·3H₂O phase to anhydrous rhombohedral AlF₃ at a temperature of 200°C. researchgate.net

| Stage | Starting Compound | Final Compound | Temperature Range (°C) | Water Molecules Lost | Source(s) |

| 1 | AlF₃·3H₂O | AlF₃·0.5H₂O | 108 - 277 | 2.5 | lookchem.comresearchgate.net |

| 2 | AlF₃·0.5H₂O | AlF₃ | 277 - 550 | 0.5 | lookchem.comresearchgate.net |

| Alternate Stage 2 | AlF₃·0.5H₂O | AlF₃ | 500 - 600 | 0.5 | google.com |

Transformation to Aluminum Oxides

During the thermal treatment of aluminum fluoride hydrates, the formation of aluminum oxides can occur, particularly under conditions that favor hydrolysis. This transformation is generally considered an undesirable side reaction when the goal is to produce high-purity anhydrous aluminum fluoride.

2AlF₃ + 3H₂O → Al₂O₃ + 6HF lookchem.com

The extent of this transformation is influenced by factors such as the heating rate, the partial pressure of water vapor, and the type of furnace used. For instance, calcining this compound in a directly heated rotary furnace can result in a final product containing a significant percentage of aluminum oxide, sometimes as high as 8-14%. google.com

The thermal decomposition of more complex hydrates, such as aluminum fluoridehydroxide hydrate (AlF₂.₃(OH)₀.₇(H₂O)), also leads to the formation of aluminum oxides. This process occurs in overlapping steps, starting with dehydration, followed by the formation of X-ray amorphous Al₂O₃ and metastable β-AlF₃, and finally transforming into α-AlF₃ and α-Al₂O₃. researchgate.net

Interestingly, the presence of aluminum fluoride can also influence the phase transformations of alumina itself. The addition of AlF₃ has been shown to lower the transformation temperature of γ-Al₂O₃ and aluminum hydroxide (B78521) (Al(OH)₃) into the stable α-Al₂O₃ phase. researchgate.net In some contexts, such as the synthesis of certain ceramics, this effect can be beneficial.

Furthermore, at very high temperatures, other aluminum-fluorine-oxygen compounds can decompose to aluminum oxide. For example, aluminum fluoride oxide (AlFO) has been observed to dissociate into Al₂O₃ and fluorine gas at temperatures exceeding 600°C.

| Starting Material | Product(s) | Conditions | Source(s) |

| AlF₃ and H₂O | Al₂O₃ and HF | > 380°C | lookchem.comresearchgate.net |

| AlF₂.₃(OH)₀.₇(H₂O) | α-AlF₃ and α-Al₂O₃ | Thermal Decomposition | researchgate.net |

| AlFO | Al₂O₃ and F₂ | > 600°C | |

| AlF₃ hydrate | AlF₃ and Al₂O₃ | Direct-heat calcination | google.com |

Solution Chemistry and Complexation Behavior of Aluminum Fluoride Hydroxyl Systems

Aqueous Speciation of Aluminum-Fluoride Complexes

In aqueous environments, aluminum and fluoride (B91410) ions react to form a series of mononuclear complexes. The distribution of these species is highly dependent on factors such as pH and the molar ratio of fluoride to aluminum ([F]/[Al]). At a pH below 5.5, the aluminum ion exists predominantly as the octahedral hexahydrate, [Al(H₂O)₆]³⁺ mdpi.com. As fluoride is introduced, successive ligand exchange reactions occur, replacing water molecules with fluoride ions.

The primary aluminum-fluoride complexes formed are AlF²⁺, AlF₂⁺, AlF₃⁰, and AlF₄⁻ nih.govnih.gov. Studies have shown that these complexes are the dominant forms in acidic to neutral solutions researchgate.net. For instance, in rainwater, soluble aluminum can be categorized into free aluminum (Al³⁺), fluoride complexes (the sum of AlF²⁺ and AlF₂⁺), and other forms, often organic complexes nih.gov. The relative abundance of each complex is dictated by the fluoride concentration; as the [F]/[Al] ratio increases, complexes with a higher number of fluoride ligands become more prevalent usgs.gov.

Research using techniques like high-performance ion chromatography (HPIC) with UV-VIS detection has enabled the separation and quantification of these different species, confirming the presence of AlF₂⁺, AlF₃⁰, and AlF₄⁻ in solution nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy has also been a valuable tool, revealing that for pH < 8, the coordination sphere of the fluoroaluminate complexes is predominantly octahedral, with species such as [AlF₂(H₂O)₄]⁺, [AlF₃(H₂O)₃]⁰, and [AlF₄(H₂O)₂]⁻ being present mdpi.comncl.ac.uk.

Table 5.1: Predominant Aluminum Species in Aqueous Solution

| Condition | Predominant Aluminum Species |

|---|---|

| pH < 5.5 (no fluoride) | [Al(H₂O)₆]³⁺ mdpi.com |

| pH > 6.2 (no fluoride) | [Al(OH)₄]⁻ mdpi.com |

| Acidic to Neutral pH with Fluoride | AlF²⁺, AlF₂⁺, AlF₃⁰, AlF₄⁻ nih.govnih.gov |

Chemical Equilibrium Modeling of Al-F-OH Systems

Understanding the complex interplay between aluminum, fluoride, and hydroxyl ions requires the use of chemical equilibrium models. These models are built upon the thermodynamic stability constants of the various species present in the solution usgs.gov. The models calculate the distribution of species by considering all relevant equilibria simultaneously, including the hydrolysis of aluminum and the formation of aluminum-fluoride complexes nih.govdiva-portal.org.

The formation of aluminum-fluoride complexes can be described by a series of stepwise reactions. The equilibrium constants (log K) for these reactions at 25°C have been determined experimentally nih.gov.

Table 5.2: Stepwise Formation Constants of Aluminum-Fluoride Complexes at 25°C

| Reaction | log K |

|---|---|

| Al³⁺ + F⁻ ⇌ AlF²⁺ | 6.69 ± 0.02 nih.gov |

| AlF²⁺ + F⁻ ⇌ AlF₂⁺ | 5.35 ± 0.03 nih.gov |

| AlF₂⁺ + F⁻ ⇌ AlF₃⁰ | 3.68 ± 0.01 nih.gov |

In addition to fluoride complexation, aluminum hydrolysis reactions are critical components of the equilibrium model, especially as pH increases. Key hydrolysis reactions include the formation of [Al(OH)]²⁺, [Al(OH)₂]⁺, and the dimeric species [Al₂(OH)₂]⁴⁺. The negative logarithm of the equilibrium constant for the formation of the aluminum hydroxy dimer has been estimated to be 6.95 ± 0.05 at zero ionic strength cdnsciencepub.com.

These equilibrium models are essential tools for predicting the speciation of aluminum in natural waters and industrial process solutions, which in turn governs its transport, bioavailability, and reactivity nih.gov. For instance, modeling can predict the conditions under which aluminum precipitation will occur or the dominant form of soluble aluminum under specific pH and ligand concentrations usgs.gov.

Interactions with Water and Hydrophilic Surface Formation

The interaction between aluminum fluoride and water extends to the solid phase, where the formation of highly hydrophilic surfaces is a notable characteristic. Treatment of aluminum and alumina (B75360) surfaces with fluorine-containing compounds, such as xenon difluoride (XeF₂), results in the formation of AlF₃ and oxyfluoride (AlOₓFᵧ) surface layers researchgate.netacs.org. These fluorinated surfaces exhibit a strong affinity for water, with contact angles as low as 5-10° researchgate.netacs.org.

The hydrophilicity is attributed to the formation of strongly bound water molecules and related surface species through interactions with the AlFₓ surface researchgate.net. Infrared absorption and X-ray photoelectron spectroscopy have been used to identify these surface layers and the associated water species researchgate.netacs.org. First-principles simulations provide further insight, suggesting that fluorine is strongly bound to the aluminum, which helps in preventing further oxidation of the underlying aluminum researchgate.netacs.org. The simulations also help in assigning the infrared bands associated with AlFₓ···H₂O interactions researchgate.net.

Theoretical studies examining the interaction of a single AlF₃ molecule with a small number of water molecules (n=1-6) suggest the possible formation of hydronium ions (H₃O⁺) and an AlF₃OH⁻ fragment nih.gov. While isomers containing these ions are slightly less stable than the hydrated AlF₃ structures, their small energy difference indicates that hydronium cations could form in such systems, even at room temperature nih.gov. This highlights the complex and reactive nature of the aluminum fluoride-water interface.

Solubility and Precipitation Equilibria of Hydroxyfluoride Hydrates

In Al-F-OH systems, the formation of solid phases, specifically aluminum hydroxyfluoride hydrates (AHF), is governed by solubility and precipitation equilibria. These compounds have the general formula AlFₓ(OH)₃₋ₓ·nH₂O. Their precipitation is a key process for recovering fluoride from industrial waste streams, such as spent pot-lining from aluminum smelting uq.edu.auusq.edu.au.

The primary factor controlling the precipitation of AHF is pH, with temperature serving as a secondary control parameter uq.edu.auusq.edu.au. For achieving a high-purity AHF product, precipitation is typically carried out at a low pH, in the range of 4-5, to avoid the competitive co-precipitation of other minerals uq.edu.auusq.edu.au. Higher temperatures, between 50-70°C, are generally favorable for precipitation due to the solubility behavior of AHF uq.edu.auusq.edu.au.

Solubility experiments have provided detailed information on the stoichiometry and solubility product of a specific AHF. Research suggests that a common precipitate has the molecular formula AlF₂OH·H₂O uq.edu.auusq.edu.au. The dissolution equilibrium for this compound is:

AlF₂(OH) (s) ⇆ Al³⁺ (aq) + 2F⁻ (aq) + OH⁻ (aq)

The solubility product constant (Kₛₚ) for this reaction has been determined, with a pKₛₚ (where pKₛₚ = -log Kₛₚ) value at 25°C.

Table 5.3: Thermodynamic Data for AlF₂OH·H₂O Dissolution at 25°C

| Parameter | Value |

|---|---|

| pKₛₚ | 24.52 ± 0.05 uq.edu.auusq.edu.au |

The negative heat of reaction indicates that the dissolution process is exothermic, which is consistent with the observation that higher temperatures favor precipitation (i.e., lower solubility). The competitive co-precipitation of other species, such as sodium fluoroaluminates, can be a challenge, particularly at high fluoride-to-aluminum ratios when sodium hydroxide (B78521) is used for pH adjustment uq.edu.auusq.edu.au.

Crystallization Kinetics and Crystal Growth Dynamics of Aluminum Fluoride Hydrates

Nucleation Processes and Induction Periods

The initial stage of crystallization, nucleation, involves the formation of stable crystalline entities from a supersaturated solution. In the case of aluminum fluoride (B91410) hydrates, this process is often characterized by a noticeable induction period, a delay before the onset of crystallization. researchgate.net

Research has shown that the nucleation process can be detected by observing a "concentration valley" at the beginning of the crystallization process. ijcce.ac.irijcce.ac.ir This phenomenon, characterized by a sharp initial decrease in the concentration of soluble aluminum fluoride followed by a rapid increase, signifies the formation of nuclei. ijcce.ac.ir The duration and depth of this concentration valley are influenced by the initial concentration of the aluminum fluoride solution but appear to be largely independent of the crystallization temperature. ijcce.ac.ir

Studies on aluminum hydroxyfluoride hydrate (B1144303) (AlF₂OH·H₂O), a related compound, have provided further insights into the factors governing nucleation. The metastable zone width (MSZW), the region of supersaturation where spontaneous nucleation is unlikely, has been found to be narrow and primarily dependent on pH. uq.edu.auresearchgate.net For instance, at 25°C, solutions become saturated at a pH of approximately 3.0 ± 0.3 and remain metastable until the nucleation threshold is reached at a pH of about 5.0 ± 0.3. researchgate.net Interestingly, the MSZW tends to narrow at higher temperatures. uq.edu.auresearchgate.net

The method of generating supersaturation also plays a crucial role. Partial neutralization has been observed to favor nucleation over crystal growth, with the nucleation rate showing a first-order dependence on supersaturation. uq.edu.au In contrast, generating supersaturation through water evaporation tends to promote crystal growth over nucleation. uq.edu.au

Crystal Growth Rates and Mechanisms

Following nucleation, the newly formed crystal nuclei grow into larger crystals. The rate and mechanism of this growth are critical determinants of the final crystal size and morphology. For aluminum fluoride trihydrate (AlF₃·3H₂O), the crystal growth process is influenced by factors such as temperature and the degree of supersaturation. itu.edu.tr

Investigations have revealed that the growth of aluminum fluoride crystals can be anisotropic. The linear growth rate in the longitudinal direction has been measured to be approximately 1.0 x 10⁻⁹ m/s, which is about six times greater than the growth rate in the side direction. researchgate.netijcce.ac.irijcce.ac.ir This disparity in growth rates leads to the formation of elongated or needle-like crystals. ijcce.ac.ir The growth process appears to be limited by surface interaction processes rather than by volume diffusion. researchgate.netijcce.ac.ir

The growth mechanism is thought to involve the integration of growth units into kinks on the crystal surface. researchgate.net It has been proposed that the rate-determining step is the integration jump of these units into the crystal lattice. researchgate.net For aluminum hydroxyfluoride hydrate, the crystal morphology is typically hexagonal, originating from a flat, cubic-like shape that exhibits faster growth in the vertical direction compared to the horizontal direction. uq.edu.au

The following table summarizes key findings on the crystal growth rates of aluminum fluoride hydrates under different conditions.

| Compound | Growth Rate | Conditions | Reference |

| Aluminum Fluoride Trihydrate | ~1.0 x 10⁻⁹ m/s (longitudinal) | Aqueous solution | ijcce.ac.ir |

| Aluminum Fluoride Trihydrate | Longitudinal rate ~6x side rate | Onset of crystal growth | ijcce.ac.ir |

| Aluminum Hydroxyfluoride Hydrate | 16 ± 3 µm/hr | Water evaporation method | uq.edu.au |

| Aluminum Hydroxyfluoride Hydrate | 0.040 ± 0.002 µm/hr | Partial neutralization method | uq.edu.au |

Impact of Seed Crystals on Crystallization

The introduction of seed crystals into a supersaturated solution is a common industrial practice to control crystallization. Seeding can significantly reduce the induction period and influence the final crystal size distribution.

In the crystallization of aluminum fluoride trihydrate, the addition of seed crystals has a pronounced effect. For instance, in a 9% aluminum fluoride liquor, agitation with seed crystals for five hours can yield approximately 90% crystallization, whereas in the absence of seeds, the yield is only about 3% under the same conditions. google.com The effectiveness of seeding is dependent on the amount of seed material and the temperature. google.com Higher temperatures generally allow for the use of a smaller seed ratio to achieve comparable crystallization times. google.com

For example, crystallizing a 9% aluminum fluoride solution at 80°C with a seed ratio of 1.0 (by weight) can achieve a target concentration in about 4.5 hours, while the same process at 65°C would take approximately 7.2 hours. google.com Research has also shown that adding fine tri-hydrated aluminum fluoride crystals (2-3 µm) can reduce the crystallization time by half. researchgate.net

The following table illustrates the effect of seed crystals on the crystallization time of a 9% aluminum fluoride liquor.

| Temperature (°C) | Seed Ratio | Crystallization Time (hours) | Reference |

| 80 | 1.0 | 4.5 | google.com |

| 65 | 1.0 | 7.2 | google.com |

| 95 | 1.0 | 5.0 (for ~90% yield) | google.com |

| 95 | 0 | 5.0 (for 3% yield) | google.com |

Polymorphism in Aluminum Fluoride Trihydrate (alpha and beta forms)

Aluminum fluoride trihydrate (AlF₃·3H₂O) is known to exist in at least two polymorphic forms: alpha (α) and beta (β). researchgate.netijcce.ac.ir These polymorphs have the same chemical formula but differ in their crystal structure, which in turn affects their physical properties such as solubility.

The α-form is generally considered to be more soluble in water than the β-form. ijcce.ac.ir It can be produced by treating aluminum with hydrofluoric acid at temperatures below 25°C. researchgate.netijcce.ac.ir The α-form is metastable and can convert gradually and irreversibly to the more stable β-form, particularly in the presence of humidity. ijcce.ac.ir

The β-form is typically obtained by crystallizing an aqueous solution at or near its boiling point, around 100°C. ijcce.ac.ir Industrially, the conversion of the soluble α-form to the less soluble β-form is often induced by heating and agitation to facilitate the precipitation of the desired product. google.com The β-form possesses a tetragonal crystal structure. ijcce.ac.ir

The structural difference between the two forms is significant. The α-form is described as having randomly arranged Al(O,F)₆ octahedra, while the β-form has a more ordered structure characterized by chains of ∞[AlF₂F₂/₂(H₂O)₂] with an additional water molecule located between the chains. mdpi.com

Theoretical and Computational Chemistry Approaches to Aluminum Fluoride Hydrates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central computational method for investigating the properties of aluminum fluoride (B91410) complexes in aqueous environments. It offers a balance between computational cost and accuracy, making it suitable for studying the complex interactions within these hydrated systems.

DFT calculations have been instrumental in elucidating the microscopic properties and bonding characteristics of aqueous aluminum-fluoride complexes. nih.govresearchgate.net Studies have shown that as fluoride ions (F⁻) progressively replace water molecules in the inner coordination sphere of the aluminum ion, the remaining Al-OH₂ bond lengths increase. nih.govresearchgate.net This elongation signifies a labilizing effect of the fluoride ligand, weakening the bond between the aluminum center and the remaining water molecules. nih.gov

Furthermore, DFT studies have revealed a trans effect, where the Al-OH₂ bond positioned opposite to a fluoride ligand is longer than the other Al-OH₂ bonds in the complex. nih.govresearchgate.net This indicates that the fluoride ion influences the bonding properties of the ligand directly across from it. DFT calculations have also been employed to identify the dominant Al-F complexes in solution under various conditions; for instance, AlF₂⁺ and AlF²⁺ have been identified as the dominant species in the lowest energy configuration in certain leachates. nih.gov The nature of the Al-F bond itself is complex, with shared electrons indicating covalent character. study.com In the aluminum fluoride (AlF₃) molecule, the aluminum atom is thought to undergo sp² hybridization to form three strong sigma (σ) bonds with the fluorine atoms, resulting in a stable trigonal planar geometry. guidechem.com

Table 1: Effect of Fluoride Substitution on Al-OH₂ Bond Lengths in [Al(H₂O)₆₋ᵢFᵢ]⁽³⁻ⁱ⁾⁺ Complexes Note: This table is illustrative, based on the qualitative findings from DFT studies that Al-OH₂ bond lengths increase with F⁻ substitution. Specific bond lengths would be dependent on the exact computational method and basis set used.

| Complex | Number of F⁻ Ligands (i) | General Observation on Al-OH₂ Bond Lengths |

| [Al(H₂O)₆]³⁺ | 0 | Baseline |

| [Al(H₂O)₅F]²⁺ | 1 | Elongated compared to baseline |

| [Al(H₂O)₄F₂]⁺ | 2 | Further elongation observed |

| [Al(H₂O)₃F₃]⁰ | 3 | Significant elongation observed |

| [Al(H₂O)₂F₄]⁻ | 4 | Most elongated Al-OH₂ bonds |

A significant application of DFT in the study of aluminum fluoride hydrates is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been successfully applied to calculate ¹⁹F and ²⁷Al NMR chemical shifts for various aqueous Al-F complexes. nih.govresearchgate.net

These theoretical calculations have shown good consistency with available experimental data. nih.govresearchgate.net This agreement between predicted and measured values is crucial for the accurate assignment of resonance signals in complex experimental spectra, helping to identify the specific aluminum fluoride species present in a sample. nih.gov The accuracy of these predictions depends on several factors, including the level of theory, the basis set chosen, and the inclusion of solvent effects. nih.govrsc.org For instance, DFT calculations have been used to reproduce the ¹⁹F NMR shifts of nickel-bonded fluorine in certain complexes with excellent agreement to experimental data, often within a few parts per million (ppm). nih.gov

DFT calculations provide a framework for modeling the dynamics of ligand exchange, which is fundamental to the reactivity of hydrated ions. For aqueous aluminum fluoride complexes of the form [Al(H₂O)₆₋ᵢFᵢ]⁽³⁻ⁱ⁾⁺, DFT has been used to model water-exchange reactions. nih.govresearchgate.net These models have shown that the reaction proceeds via a dissociative (D) activated mechanism. nih.govresearchgate.net

A key finding from these computational studies is that the activation energy barriers for water exchange decrease as the number of fluoride ligands increases. nih.govresearchgate.net This theoretical result is in line with experimental observations of increasing water-exchange rate constants (kₑₓ) with greater fluoride substitution. nih.gov This demonstrates that the substitution of water by fluoride ions makes the remaining water ligands more labile. nih.govresearchgate.net Computational studies have also explored the mechanisms for the substitution of an aqua ligand with a fluoride ion, finding that the preferred pathway can change from an interchange associative (Iₐ) to an interchange dissociative (Iₔ) mechanism depending on the other ligands present in the complex. researchgate.net

Table 2: Trend of Activation Energy for Water Exchange with Fluoride Substitution Note: This table illustrates the inverse relationship between the number of fluoride ligands and the activation energy barrier for water exchange as predicted by DFT studies.

| Complex | Number of F⁻ Ligands (i) | Activation Energy Barrier for Water Exchange |

| [Al(H₂O)₅F]²⁺ | 1 | Highest |

| [Al(H₂O)₄F₂]⁺ | 2 | Lower |

| [Al(H₂O)₃F₃]⁰ | 3 | Even Lower |

| [Al(H₂O)₂F₄]⁻ | 4 | Lowest |

Thermodynamic Calculations for Phase Stability

Thermodynamic calculations are essential for determining the relative stability of different phases and predicting phase transitions under various conditions of temperature and pressure. First-principles calculations can determine the equations of state for different crystalline structures, providing data on bulk moduli and their pressure derivatives, which are key indicators of a material's response to compression and its phase stability. osti.gov

For aluminum-containing compounds, DFT and the quasiharmonic approximation have been used to study thermodynamic properties, including the enthalpies and free energies of formation for different potential crystal structures. aps.org These calculations help to identify the most stable phases and understand why certain structures are favored over others. aps.org While experimental studies have investigated the phase relations and thermal stability in systems like AlF₃–Al₂O₃–H₂O–HF to map out stable crystalline assemblages at different temperatures, thermodynamic calculations provide the theoretical underpinning for these observations. rruff.inforesearchgate.net For example, calculations can clarify the decomposition pathways, such as the transformation of AlF₃·3H₂O into anhydrous AlF₃ at elevated temperatures, by comparing the free energies of the reactant and product phases. researchgate.net

Advanced Applications Research of Aluminum Fluoride Hydrates in Materials Science and Catalysis

Catalytic Properties and Acidic Sites Research

The catalytic activity of aluminum fluoride (B91410) is intrinsically linked to the nature and strength of its acidic sites. High-surface-area aluminum fluoride is recognized as an exceptionally strong solid Lewis acid, with its activity playing a crucial role in heterogeneous catalysis. rsc.org

The acidity of aluminum fluoride surfaces is a subject of intensive research. The primary acidic sites are Lewis acids, which are coordinatively unsaturated aluminum centers. mdpi.com The strength of these Lewis acid sites has been investigated using density functional theory (DFT) and by studying the adsorption of probe molecules like ammonia (B1221849) (NH₃) and carbon monoxide (CO). mdpi.comresearchgate.netresearchgate.net Studies have shown that the strong Lewis base NH₃ binds to the β-AlF₃(100) surface with a significant binding energy, demonstrating the material's strong Lewis acidic nature. researchgate.netresearchgate.net

While Lewis acidity is predominant, Brønsted acidity can also be present, particularly when fluoride is supported on alumina (B75360). The addition of fluoride to alumina can increase the number of Brønsted acid sites up to a certain loading, after which it may decrease. researchgate.net The interaction between Lewis and Brønsted acidity is complex; in some systems, a reversible switch between the two types of acidity can be facilitated by changes in the coordination of aluminum atoms. nih.gov

Table 1: Characterization of Acidic Sites on Aluminum Fluoride Surfaces

| Property | Description | Key Findings |

|---|---|---|

| Primary Acidity | Lewis Acidity | Arises from coordinatively unsaturated Al³⁺ sites on the surface. mdpi.com |

| Secondary Acidity | Brønsted Acidity | Can be generated, for example, on fluorinated alumina surfaces. researchgate.net |

| Lewis Site Strength | Strong | Demonstrated by high binding energy of probe molecules like NH₃ (up to 1.9 eV). researchgate.netresearchgate.net |

| Probe Molecules | CO, NH₃ | Used to quantify Lewis acidity through vibrational frequency shifts and adsorption energies. mdpi.com |

| Effect of Fluoride Loading | Variable | On alumina, low fluoride levels can block Lewis sites, while higher levels can increase Brønsted acidity. researchgate.net |

The potent Lewis acidity of aluminum fluoride makes it an effective catalyst in a variety of acid-catalyzed reactions. It is particularly useful in fluorination reactions. google.com High-surface-area aluminum fluoride (HS-AlF₃) and aluminum chlorofluoride (ACF) are employed in heterogeneous catalysis for reactions involving C–H and C–F bond activation. rsc.org

Specific applications include:

Hydrodefluorination and hydroarylation: Catalyzing the activation of fluoromethanes and reactions with aromatic compounds. rsc.org

Dehydrohalogenation: Used in selective dehydrohalogenation of hydrochlorofluoro-alkanes. rsc.org

Organic Synthesis: Serves as a catalyst in various other organic syntheses. sata-fluxes.comboulingchem.com

Influence on Phase Transformation and Morphology Evolution of Alumina and Mullite

Aluminum fluoride additives have a marked effect on the synthesis and characteristics of important ceramic materials like alumina (Al₂O₃) and mullite (3Al₂O₃·2SiO₂).

The addition of AlF₃ to alumina precursors can significantly lower the temperature required for the phase transformation from metastable phases (like γ-Al₂O₃) to the stable α-Al₂O₃ (corundum) phase. ysxbcn.comresearchgate.net This is attributed to the formation of an intermediate compound, AlOF, which accelerates mass transportation. ysxbcn.com The concentration of AlF₃ and processing conditions, such as hydrothermal temperature, also control the morphology of the resulting α-Al₂O₃ particles, allowing for the synthesis of shapes ranging from irregular platelets to flat hexagonal platelets and vermicular structures. ysxbcn.com

Similarly, in the synthesis of mullite from alumina and clay (kaolin), AlF₃ acts as a mineralizer, reducing the mullitization temperature. ansto.gov.au The presence of AlF₃ appears to lower the onset temperature for mullite nucleation. ansto.gov.au Research on the effect of related compounds like aluminum sulphate on kaolin has also shown that such additives can promote the formation of well-developed, high-aspect-ratio mullite whiskers.

Table 2: Effect of AlF₃ on Alumina Phase Transformation

| Precursor | AlF₃ Additive (%) | Transformation Temperature to α-Al₂O₃ | Resulting Morphology |

|---|---|---|---|

| Al(OH)₃ | 2% | 900°C | Varies with hydrothermal temperature (polyhedron to hexagonal platelet to vermicular) ysxbcn.com |

| γ-Al₂O₃ | Not specified | 1100°C | Not specified researchgate.net |

| Alumina Precursor | 2% | 900°C | Average particle size of 8 μm ysxbcn.com |

Role in Fluoroaluminate Glass Production

Aluminum fluoride is a key component in the production of fluoroaluminate glasses. wikipedia.org These are a class of non-silicate optical glasses valued for their broad transparency range, particularly in the infrared region. sbfisica.org.br In these glass systems, AlF₃ acts as a glass former. sbfisica.org.br Together with other fluorides, such as those of zirconium and barium, it forms stable glass compositions. wikipedia.orgsbfisica.org.br The incorporation of AlF₃ can increase the glass-forming ability of certain fluoride systems. sbfisica.org.br These glasses are critical for applications requiring infrared transmission, such as in optical fibers and sensing technologies. boulingchem.comsbfisica.org.br

Use in Optical Thin Films

Aluminum fluoride is widely used as a low-refractive-index material for optical thin films. wikipedia.org Its properties make it particularly suitable for coatings in the ultraviolet (UV) spectrum due to a large optical bandgap and transparency at far-UV wavelengths. wikipedia.orgaip.org

AlF₃ thin films are deposited using techniques like physical vapor deposition (PVD), evaporation, and atomic layer deposition (ALD). wikipedia.orgbayvillechemical.netumd.edu These films are used in a variety of optical applications:

Anti-Reflection (AR) Coatings: To enhance the efficiency of lenses and other optical components by minimizing reflection. aip.orgbayvillechemical.net

Dielectric Mirrors: As a component in multilayer mirror stacks. aip.org

Protective Coatings: To protect sensitive optical surfaces, such as aluminum mirrors. aip.orgumd.edu

The optical properties of AlF₃ thin films, such as their refractive index, are critical for these applications and depend on the deposition method and conditions.

Table 3: Optical Properties of Aluminum Fluoride Thin Films

| Property | Value / Range | Application Relevance |

|---|---|---|

| Transparency Range | 150 nm – 10 µm | Broad applicability from UV to IR spectra. bayvillechemical.net |

| Refractive Index (at 550 nm) | ~1.36 | Low index is ideal for anti-reflection coatings. bayvillechemical.net |

| Refractive Index (at 220 nm) | ~1.39 – 1.41 | Useful for UV applications. bayvillechemical.net |

| Deposition Methods | PVD, Evaporation, ALD | Enables creation of highly conformal and uniform films. wikipedia.orgumd.edu |

| Absorption Edge | ~150 nm | Indicates excellent transparency in the deep UV. bayvillechemical.net |

Environmental Research and Sustainable Utilization of Fluorine Resources Via Aluminum Fluoride Hydrates

Fluorine Recovery from Industrial Waste Streams (e.g., Waste Cryolite)

Industrial processes, particularly aluminum smelting, generate substantial quantities of fluorine-rich waste materials, such as waste cryolite (B1665278) (Na₃AlF₆) and spent pot lining (SPL). These materials pose environmental risks if not managed properly but also represent a valuable secondary source of fluorine.

Recent research has focused on efficient methods to recover fluorine from these wastes, often through the synthesis of aluminum fluoride (B91410) hydrates. A notable two-step method has been developed for synthesizing aluminum fluoride hydroxy hydrate (B1144303) (AFHH) from waste cryolite. This process involves an initial leaching of the waste material followed by alkalization of the resulting leachate. nih.gov Optimal conditions for the leaching process have been identified to maximize the extraction of fluorine. nih.gov

A study demonstrated high extraction rates for both fluorine and lithium from waste cryolite under specific leaching conditions. nih.gov The findings from this research are summarized in the table below.

| Parameter | Optimal Condition | Extraction Rate |

| F/Al Molar Ratio | 0.3 | Fluorine: 85.6% |

| Liquid-to-Solid Ratio | 20 ml/g | Lithium: 83.6% |

| Temperature | 70°C | |

| Duration | 4 hours | |

| Data from a study on synthesizing aluminum fluoride hydroxy hydrate from waste cryolite. nih.gov |

Another approach involves the treatment of spent pot lining. A process involving calcining the SPL, followed by a leaching step and thermal hydrolysis, has been shown to extract 97% of the fluorine and 47% of the aluminum from the SPL ash. google.com

Conversion of Fluorine-Containing Wastewater

Fluorine-containing wastewater is a common effluent from various industries, including semiconductor manufacturing, metal finishing, and chemical production. The treatment of this wastewater is crucial to prevent environmental contamination. Aluminum fluoride and its hydrates play a role in several treatment methodologies.

One common method is coagulation and precipitation, where aluminum compounds are used to remove fluoride ions from the water. Aluminum fluoride can act as a coagulant, promoting the agglomeration of suspended particles. df-chemicals.com Upon introduction to wastewater, it hydrolyzes to form aluminum hydroxide (B78521) flocs, which entrap impurities, including fluoride ions, and facilitate their removal. df-chemicals.com Studies have shown that using aluminum sulfate (B86663) as a coagulant can achieve a fluoride removal efficiency of up to 83% at a dosage of 30 mg/L.